N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PENTANAMIDE
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Overview
Description
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PENTANAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a pentanamide chain. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PENTANAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with prop-2-en-1-yl bromide under basic conditions to form the intermediate N-(prop-2-en-1-yl)-4-aminobenzenesulfonamide. This intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PENTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the phenyl and pentanamide groups can interact with hydrophobic pockets, stabilizing the compound within the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE: Similar structure but with an acetamide group instead of a pentanamide group.
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BUTANAMIDE: Similar structure but with a butanamide group instead of a pentanamide group.
Uniqueness
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PENTANAMIDE is unique due to its specific combination of a sulfamoyl group, phenyl ring, and pentanamide chain, which can confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-5-6-14(17)16-12-7-9-13(10-8-12)20(18,19)15-11-4-2/h4,7-10,15H,2-3,5-6,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPNOPQNUXAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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